(S)-1,5-Dimethylhexylamine (CAS 70419-10-2) is an enantiopure branched aliphatic secondary amine characterized by a six-carbon chain with methyl substitutions at the 1- and 5-positions. As a pure stereoisomer, it serves as a chiral building block in pharmaceutical synthesis, particularly for glycosyl β-amino acids and substituted pyrrolidones. It also functions as an analytical reference standard for chiral gas chromatography-mass spectrometry (GC/MS) to determine the synthetic versus natural origin of aliphatic amines in complex matrices. Its enantiomeric purity ensures predictable reactivity in asymmetric synthesis and baseline-resolved retention times in stereochemical profiling workflows, distinguishing it from its racemic counterpart [1].
Substituting (S)-1,5-Dimethylhexylamine with its racemic counterpart (CAS 543-82-8) or structurally similar amines like 1,3-dimethylamylamine (DMAA) compromises both synthetic yield and analytical integrity. In pharmaceutical manufacturing, such as the synthesis of antitubercular glycosyl β-amino acids, using the racemate generates complex diastereomeric mixtures that require resource-intensive chiral resolution, reducing overall process efficiency and atom economy. Furthermore, in analytical applications, the pure (S)-enantiomer is strictly required to establish baseline retention times for chiral GC/MS assays; a racemic standard cannot resolve the enantiomeric distribution (typically 0.9–1.0 in synthetic adulterants) needed to verify the origin of complex supplement matrices[1].
In chiral GC/MS profiling of commercial matrices, the pure (S)-enantiomer provides a distinct, baseline-resolved chromatographic peak necessary for quantifying enantiomeric excess. Studies analyzing synthetic 1,5-dimethylhexylamine adulteration rely on measuring the enantiomeric ratio. The racemic baseline exhibits a peak area ratio of 0.9–1.0 (R:S), indicative of synthetic origin. Procuring the pure (S)-enantiomer allows laboratories to calibrate the exact retention time of the (S)-peak, enabling the detection of deviations from the racemic baseline with a limit of detection down to 25 ng/mL in complex plant or supplement extracts [1].
| Evidence Dimension | Chiral GC/MS Enantiomeric Ratio (Peak Area) |
| Target Compound Data | (S)-1,5-Dimethylhexylamine: Single resolved peak (Ratio approaches 0:1 R:S) |
| Comparator Or Baseline | Racemic 1,5-Dimethylhexylamine (CAS 543-82-8): Ratio of 0.9–1.0 |
| Quantified Difference | Provides absolute stereochemical reference vs. unresolved ~1:1 mixture |
| Conditions | Chiral GC/MS using thick film megabore capillary columns |
Essential for analytical laboratories needing a pure chiral reference standard to quantify enantiomeric distribution and prove synthetic adulteration.
1,5-Dimethylhexylamine is utilized as a key building block in the preparation of glycosyl β-amino acids, which exhibit antitubercular activity. When the pure (S)-enantiomer is employed in the amidation or reductive amination steps, it directs the formation of a single diastereomer of the resulting β-amino acid derivative. In contrast, using the racemic mixture (CAS 543-82-8) results in a 50:50 mixture of diastereomers that exhibit different biological activities and require complex chromatographic separation, reducing the effective yield of the target active pharmaceutical ingredient (API) by at least 50% prior to purification losses[1].
| Evidence Dimension | Yield of target diastereomer prior to separation |
| Target Compound Data | (S)-1,5-Dimethylhexylamine: ~100% theoretical conversion to single desired diastereomer |
| Comparator Or Baseline | Racemic 1,5-Dimethylhexylamine: Maximum 50% theoretical yield of target diastereomer |
| Quantified Difference | ≥2x improvement in crude target yield and elimination of chiral resolution steps |
| Conditions | Synthesis of glycosyl β-amino acid derivatives |
Prevents a 50% loss in API yield and eliminates the need for costly downstream chiral separation in pharmaceutical manufacturing.
1,5-Dimethylhexylamine is a primary reagent for synthesizing N,N′-bis(1,5-dimethylhexyl)-3,4:9,10-perylenebis(dicarbox-imide) (PDHEP), an n-type photoconductor. Procuring the enantiopure (S)-1,5-Dimethylhexylamine enables the synthesis of homochiral (S,S)-PDHEP. Homochiral perylene diimides typically exhibit tighter molecular packing and altered supramolecular self-assembly compared to the statistical mixture of (S,S), (R,R), and meso-(R,S) forms generated when using the racemic amine. This structural uniformity directly influences thin-film crystallinity, charge carrier mobility, and solubility profiles in organic electronics manufacturing .
| Evidence Dimension | Supramolecular composition of synthesized PDHEP |
| Target Compound Data | (S)-1,5-Dimethylhexylamine: Yields 100% homochiral (S,S)-PDHEP |
| Comparator Or Baseline | Racemic 1,5-Dimethylhexylamine: Yields a statistical mixture of (S,S), (R,R), and meso isomers |
| Quantified Difference | Eliminates solid-state disorder caused by mixed stereoisomer packing |
| Conditions | Condensation with 3,4:9,10-perylenetetracarboxylic dianhydride |
Crucial for materials scientists requiring uniform molecular packing and reproducible charge transport properties in organic electronic devices.
Directly downstream of the chiral GC/MS evidence, this compound is the right choice for calibrating analytical instruments to detect synthetic adulteration of dietary supplements by measuring deviations from the racemic 0.9-1.0 enantiomeric ratio [1].
Directly downstream of the diastereomeric purity evidence, this compound is the right choice as a chiral building block to ensure high diastereomeric yield without the need for downstream chiral resolution[2].
Directly downstream of the supramolecular packing evidence, this compound is the right choice to synthesize homochiral PDHEP derivatives for organic electronics, ensuring uniform crystalline packing and reproducible charge mobility .
Flammable;Irritant